molecular formula C2H3O3- B3277807 Glycolate CAS No. 666-14-8

Glycolate

Cat. No.: B3277807
CAS No.: 666-14-8
M. Wt: 75.04 g/mol
InChI Key: AEMRFAOFKBGASW-UHFFFAOYSA-M
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Description

Glycolate, also known as hydroxyacetic acid, is the simplest alpha-hydroxy acid. It is a colorless, odorless, and hygroscopic crystalline solid that is highly soluble in water. This compound is widely found in nature and is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycolate can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the carbonylation of formaldehyde due to its low cost. This method is widely used for large-scale production .

Chemical Reactions Analysis

Glycolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of iron (II) ions.

    Esterification: Concentrated sulfuric acid.

    Dehydrogenation: Catalysts such as platinum or palladium.

Major Products:

  • Glyoxylate
  • Di- and Polyglycolides
  • Glyoxylic Acid
  • Chloroacetyl Chloride

Scientific Research Applications

Glycolate has numerous applications in scientific research:

Comparison with Similar Compounds

Glycolate is similar to other alpha-hydroxy acids such as:

Uniqueness: this compound’s small molecular size and dual functional groups (hydroxyl and carboxyl) make it highly versatile in various chemical reactions and applications.

Biological Activity

Glycolate, a two-carbon organic compound, plays a significant role in various biological processes, particularly in plants and human health. This article explores its biological activity, mechanisms of action, and implications in different fields through a synthesis of recent research findings.

Overview of this compound

This compound is primarily produced during photorespiration in plants, where it serves as an intermediate in the conversion of carbon dioxide into sugars. It is also involved in various metabolic pathways across different organisms, including humans. This section outlines the primary biological functions and mechanisms associated with this compound.

1. This compound in Plant Metabolism

This compound's role in plant metabolism is predominantly linked to photorespiration, a process that occurs when oxygen is fixed instead of carbon dioxide by the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). The oxidation of this compound to glyoxylate is catalyzed by this compound oxidase (GLO), producing hydrogen peroxide as a byproduct. This process is crucial for maintaining cellular redox balance and regulating photosynthesis.

Table 1: Key Enzymatic Reactions Involving this compound

EnzymeReactionProductOrganism Type
This compound oxidaseThis compound → Glyoxylate + H₂O₂GlyoxylatePlants
Peroxisomal enzymesGlyoxylate → GlycineGlycinePlants
Mitochondrial GDHThis compound + NAD⁺ → Glyoxylate + NADHGlyoxylateChlorophytes

Research has shown that GLO genes are critical for plant growth and stress responses. For instance, studies on Oryza sativa (rice) indicate that GLO activity influences plant resilience to drought and salt stress, highlighting its importance in agricultural biotechnology .

2. This compound in Human Health

In humans, glycolic acid (the acidic form of this compound) is widely used in dermatology for its exfoliating properties. It promotes skin renewal and has been shown to enhance collagen production, thus improving skin texture and reducing signs of aging.

Case Study: Efficacy of Glycolic Acid in Dermatology

A clinical study evaluated the effects of glycolic acid on photoaged skin. Participants treated with a 20% glycolic acid solution exhibited significant improvements in epidermal thickness and glycosaminoglycan levels compared to control groups. The study concluded that glycolic acid effectively rejuvenates sun-damaged skin through various molecular mechanisms, including apoptosis induction in keratinocytes .

3. Environmental Impact and Microbial Degradation

This compound also plays a role in environmental microbiology. Certain soil microbes can metabolize compounds like fluoroacetate into this compound, showcasing the compound's relevance beyond higher plants and animals. This degradation pathway is crucial for understanding bioremediation processes and the ecological impact of chemical pollutants .

4. Research Findings on this compound's Mechanisms

Recent studies have focused on the molecular mechanisms underlying this compound's biological activities:

  • Photorespiration Regulation : Research indicates that this compound's oxidation not only produces glyoxylate but also regulates photosynthetic efficiency by modulating Rubisco activity through feedback mechanisms .
  • Oxidative Stress Response : The hydrogen peroxide generated during this compound oxidation plays a dual role as a signaling molecule involved in stress responses and as a potential toxin that must be managed by antioxidant systems within cells .

Properties

IUPAC Name

2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMRFAOFKBGASW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036536
Record name Hydroxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666-14-8
Record name Hydroxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=666-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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